molecular formula C13H13NO2S B8549698 4-[(3-Methylphenyl)sulfonyl]benzenamine

4-[(3-Methylphenyl)sulfonyl]benzenamine

Cat. No.: B8549698
M. Wt: 247.31 g/mol
InChI Key: MUDBXLRIOAWFNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-Methylphenyl)sulfonyl]benzenamine is a chemical compound offered for research purposes. This product is designated 'For Research Use Only' and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the compound's identity and purity, and for determining the suitability of this material for their particular research applications. As a sulfonyl-containing scaffold, this compound may be of interest in various exploratory chemical synthesis and discovery research contexts, such as in the development of more complex molecular structures. Researchers should consult the specific Certificate of Analysis for detailed information on the purchased batch.

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

4-(3-methylphenyl)sulfonylaniline

InChI

InChI=1S/C13H13NO2S/c1-10-3-2-4-13(9-10)17(15,16)12-7-5-11(14)6-8-12/h2-9H,14H2,1H3

InChI Key

MUDBXLRIOAWFNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Dapsone (4,4'-Diaminodiphenyl Sulfone)

  • Structure: Two para-aminophenyl groups connected via a sulfonyl bridge.
  • Properties : Higher polarity due to dual amine groups (logP ≈ 0.5–1.0 inferred from similar compounds), with applications in treating leprosy and dermatitis herpetiformis .
  • Key Difference : The additional amine in Dapsone enhances water solubility and biological activity compared to 4-[(3-Methylphenyl)sulfonyl]benzenamine, which has a single amine and a hydrophobic 3-methylphenyl group.

4-((3-Chlorophenyl)sulfonyl)aniline

  • Structure : Chlorine substituent on the sulfonyl-linked phenyl ring.
  • Properties: Molecular weight ≈ 279.7 g/mol (C₁₂H₁₀ClNO₂S); chlorine’s electron-withdrawing effect reduces amine basicity compared to the methyl group in the target compound. Chlorine also increases lipophilicity (logP ≈ 2.5–3.0) .
  • Applications : Likely used as a pharmaceutical intermediate or in agrochemicals.

MEBA (4-(2-Methoxyethylsulfonyl)benzene-amine)

  • Structure : Methoxyethyl group on the sulfonyl moiety.
  • Properties : Lower logP (≈1.5–2.0) due to the polar methoxy group, enhancing water solubility. MEBA is a byproduct of RB5 electrolysis and studied for environmental toxicity .

DASA-58 (PKM2 Activator)

  • Structure : Complex sulfonamide with benzodioxin and diazepine substituents.
  • Properties : High molecular weight (≈500 g/mol) and specialized application as a PKM2 enzyme activator in cancer metabolism research .
  • Key Difference : Unlike this compound, DASA-58’s bulky substituents enable selective protein interactions, highlighting how sulfonamide modifications dictate biological targeting.

Research Findings and Toxicity Considerations

  • Synthetic Utility : Sulfonamides are versatile intermediates; for example, DASA-58’s activation of PKM2 underscores the role of sulfonyl groups in modulating enzyme activity .

Preparation Methods

Synthesis of 4-[(3-Methylphenyl)thio]benzenamine

The Ullmann coupling reaction facilitates the formation of the thioether intermediate. 4-Aminothiophenol reacts with 3-methylbromobenzene in the presence of a copper(I) catalyst (e.g., CuI) and a ligand (e.g., 1,10-phenanthroline) at elevated temperatures (80–120°C). Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) serves as the solvent, with potassium carbonate as the base to neutralize HBr.

Key reaction conditions :

  • Molar ratio: 1:1 (4-aminothiophenol : 3-methylbromobenzene)

  • Catalyst loading: 10 mol% CuI, 20 mol% ligand

  • Temperature: 100°C, 12–24 hours

  • Yield: 60–75% (reported for analogous thioethers).

Oxidation to Sulfone

The thioether intermediate undergoes oxidation using hydrogen peroxide (H₂O₂, 30%) in acetic acid at 60–80°C for 4–6 hours. This step achieves near-quantitative conversion to the sulfone due to the strong oxidizing potential of H₂O₂.

Optimization notes :

  • Excess H₂O₂ (2–3 equivalents) ensures complete oxidation.

  • Alternative oxidants: m-Chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C.

Copper-Catalyzed Coupling of Sodium Sulfinates

Modern methods leverage copper-catalyzed cross-coupling to directly form the sulfonyl bridge. This one-pot approach utilizes sodium sulfinates as sulfonylating agents, offering improved atom economy compared to multi-step routes.

Synthesis of Sodium 4-Aminobenzenesulfinate

4-Nitrobenzenesulfonyl chloride is reduced to 4-nitrobenzenesulfinic acid using sodium sulfite (Na₂SO₃) in aqueous ethanol at 50°C. Subsequent reduction of the nitro group to an amine via catalytic hydrogenation (H₂, Pd/C) yields sodium 4-aminobenzenesulfinate.

Critical steps :

  • Nitro reduction: 10% Pd/C, 1 atm H₂, ethanol, 25°C, 6 hours.

  • Sulfinate isolation: Precipitation with acetone, 85–90% yield.

Copper-Mediated Coupling with 3-Methylbromobenzene

Sodium 4-aminobenzenesulfinate reacts with 3-methylbromobenzene under aerobic conditions using CuCl₂ (20 mol%) and tetramethylethylenediamine (TMEDA) in DMSO at 25°C. The reaction proceeds via a radical-based mechanism, with oxygen serving as the terminal oxidant.

Reaction parameters :

  • Solvent: DMSO (anhydrous)

  • Time: 8–12 hours

  • Yield: 55–70% (extrapolated from analogous couplings).

Electrophilic Sulfonylation with Directed Ortho-Metalation

For regioselective sulfonylation, directed ortho-metalation (DoM) strategies ensure precise positioning of the sulfonyl group.

Protection of the Amine Group

The amine is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in tetrahydrofuran (THF). This step prevents unwanted side reactions during sulfonylation.

Sulfonylation via Friedel-Crafts-Type Reaction

The Boc-protected aniline undergoes sulfonylation with 3-methylbenzenesulfonyl chloride in the presence of AlCl₃ (1.2 equivalents) in dichloromethane at 0°C. The Lewis acid activates the sulfonyl chloride, enabling electrophilic substitution at the para position relative to the directing Boc group.

Post-reaction processing :

  • Deprotection: Trifluoroacetic acid (TFA) in dichloromethane, 25°C, 2 hours.

  • Overall yield: 40–50% (two steps).

Comparative Analysis of Methods

Method Advantages Limitations Industrial Scalability
Thioether OxidationHigh sulfone yields (90–95%)Multi-step synthesis; toxic thiol intermediatesModerate (requires oxidation step)
Copper-Catalyzed CouplingOne-pot procedure; atom economySensitivity to moisture; moderate yieldsHigh (amenable to flow chemistry)
Directed SulfonylationRegioselective; avoids protecting groupsLow yields due to competing side reactionsLow (optimization required)

Emerging Techniques: Electrochemical Sulfonylation

Recent advances exploit electrochemical methods for greener synthesis. 4-Aminobenzenesulfinic acid is oxidized at an anode (Pt electrode) in methanol, generating a sulfonyl radical that couples with 3-methylbenzene. This method eliminates the need for metal catalysts and operates at ambient conditions.

Preliminary results :

  • Current density: 10 mA/cm²

  • Yield: 50–60% (optimization ongoing) .

Q & A

Basic: What are the standard synthetic routes for 4-[(3-Methylphenyl)sulfonyl]benzenamine, and how are intermediates characterized?

Answer:
A common approach involves sulfonylation of aniline derivatives. For example, a related compound (N-[(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]pyridin-2-amine) was synthesized by condensing 2-hydrazinopyridine with a benzaldehyde derivative in ethanol using acetic acid as a catalyst, achieving 91% yield after vacuum filtration and solvent washing . Characterization typically includes:

  • NMR spectroscopy : Proton and carbon signals are referenced to DMSO-d6 (δ 2.50 ppm for 1^1H, δ 39.52 ppm for 13^{13}C) to confirm structural integrity .
  • FTIR : Peaks such as 1596 cm1^{-1} (C=N stretch) and 1261 cm1^{-1} (S=O stretch) validate functional groups .
  • HRMS : High-resolution mass spectrometry ensures molecular formula accuracy (e.g., [M + H]+^+ calculated vs. observed) .

Basic: What purification methods are recommended for isolating this compound?

Answer:
Crystallization and vacuum filtration are widely used. For instance, precipitation in ethanol followed by washing with water and methanol effectively removes unreacted starting materials and byproducts . Solvent selection (e.g., dichloromethane for TLC analysis) and UV visualization aid in monitoring purity during development .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Answer:
Key factors include:

  • Catalyst loading : Adjusting acetic acid concentration (e.g., 10 drops per 5 mmol substrate) enhances imine formation .
  • Reaction time : Extended stirring (e.g., 3 hours for cyclization reactions) may improve conversion rates .
  • Temperature : Room-temperature reactions reduce side products, as seen in sodium hypochlorite-mediated oxidations .
    Contradictions in yield data may arise from impurities in starting materials, necessitating pre-purification steps (e.g., column chromatography for aldehydes) .

Advanced: How should researchers resolve contradictory spectral data (e.g., unexpected 1^11H-NMR peaks) for this compound?

Answer:

  • Deuterated solvent effects : Confirm solvent purity (e.g., DMSO-d6) to exclude residual proton interference .
  • Dynamic processes : Variable-temperature NMR can identify tautomerism or rotameric equilibria.
  • Comparative analysis : Cross-reference with analogs (e.g., DASA-58, a benzenamine derivative with similar sulfonyl groups) to assign ambiguous peaks .

Advanced: What experimental strategies are suitable for studying the biological activity of this compound?

Answer:

  • Enzyme assays : Test PKM2 activation via tetramerization, as demonstrated for DASA-58, using fluorescence polarization or size-exclusion chromatography .
  • Cell-based models : Measure lactate production (Warburg effect) in cancer cells to assess metabolic modulation .
  • Dose-response studies : Use shikonin as a negative control to isolate PKM2-specific effects .

Advanced: How can structural analogs of this compound be designed to explore structure-activity relationships (SAR)?

Answer:

  • Sulfonyl group modifications : Replace the 3-methylphenyl group with a 4-bromophenyl moiety (see ) to assess electronic effects on bioactivity.
  • Amino group substitution : Introduce acetyl or benzodioxolyl groups (e.g., as in ) to evaluate steric hindrance .
  • In silico modeling : Compare binding affinities of analogs (e.g., DASA-58) to PKM2’s allosteric site using molecular docking .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhaling sulfonamide vapors .
  • Waste disposal : Segregate hazardous waste and collaborate with certified disposal agencies to mitigate environmental risks .

Advanced: How does the compound’s sulfonyl group influence its physicochemical properties?

Answer:

  • Solubility : The sulfonyl group increases polarity, enhancing solubility in DMSO (e.g., 91 mg/mL for DASA-58) but limiting water compatibility .
  • Stability : Sulfonamides are prone to hydrolysis under acidic/basic conditions; pH-controlled storage (e.g., -20°C, desiccated) is recommended .

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